
Ertugliflozin 3-O-beta glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ertugliflozin 3-O-beta glucuronide is a pharmacologically inactive metabolite of ertugliflozin, a selective inhibitor of sodium-glucose cotransporter 2 (SGLT2). Ertugliflozin is used in the treatment of type 2 diabetes mellitus by promoting the excretion of glucose through urine. The 3-O-beta glucuronide form is one of the primary circulating metabolites of ertugliflozin .
准备方法
Synthetic Routes and Reaction Conditions: Ertugliflozin 3-O-beta glucuronide is synthesized through the glucuronidation of ertugliflozin. This process is primarily mediated by the enzyme UDP-glucuronosyltransferase (UGT), specifically UGT1A9 and UGT2B7 . The reaction involves the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to the hydroxyl group at the 3-position of ertugliflozin.
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the use of human liver microsomes (HLMs) or recombinant UGT enzymes to catalyze the glucuronidation reaction. The reaction conditions typically include a buffer solution, UDPGA as the glucuronic acid donor, and the presence of cofactors to enhance enzyme activity .
化学反应分析
Types of Reactions: Ertugliflozin 3-O-beta glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction. This reaction does not involve oxidation, reduction, or substitution reactions commonly seen in other metabolic pathways .
Common Reagents and Conditions: The glucuronidation reaction requires UDPGA as the glucuronic acid donor and UGT enzymes as catalysts. The reaction is typically carried out in a buffer solution at physiological pH and temperature to mimic the conditions in the human liver .
Major Products: The major product of the glucuronidation reaction is this compound itself. This metabolite is pharmacologically inactive and is excreted in the urine .
科学研究应用
Ertugliflozin 3-O-beta glucuronide is primarily studied in the context of drug metabolism and pharmacokinetics. It serves as a marker for the metabolic pathway of ertugliflozin and helps in understanding the drug’s clearance and excretion profiles. Additionally, research on this metabolite contributes to the development of safer and more effective SGLT2 inhibitors for the treatment of type 2 diabetes mellitus .
作用机制
As a metabolite, ertugliflozin 3-O-beta glucuronide does not exert any pharmacological effects. The parent compound, ertugliflozin, inhibits SGLT2 in the proximal tubules of the kidneys, reducing glucose reabsorption and promoting glucose excretion through urine. The glucuronidation of ertugliflozin to form the 3-O-beta glucuronide metabolite is a detoxification process that facilitates the excretion of the drug .
相似化合物的比较
Similar Compounds: Similar compounds include other glucuronide metabolites of SGLT2 inhibitors, such as canagliflozin 3-O-beta glucuronide and dapagliflozin 3-O-beta glucuronide .
Uniqueness: Ertugliflozin 3-O-beta glucuronide is unique in its specific metabolic pathway and the enzymes involved in its formation. While other SGLT2 inhibitors also undergo glucuronidation, the specific UGT enzymes and the position of glucuronidation can vary, leading to differences in pharmacokinetics and excretion profiles .
属性
分子式 |
C28H33ClO13 |
|---|---|
分子量 |
613.0 g/mol |
IUPAC 名称 |
6-[[5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-2,4-dihydroxy-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C28H33ClO13/c1-2-38-16-6-3-13(4-7-16)9-14-10-15(5-8-17(14)29)28-24(35)22(23(34)27(11-30,42-28)12-39-28)41-26-20(33)18(31)19(32)21(40-26)25(36)37/h3-8,10,18-24,26,30-35H,2,9,11-12H2,1H3,(H,36,37) |
InChI 键 |
NCWJAFYOAQFTQX-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)CO)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



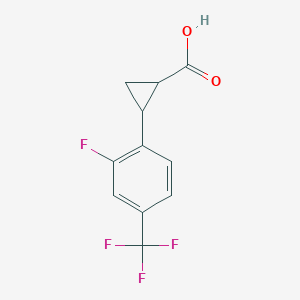
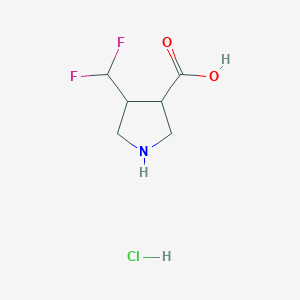
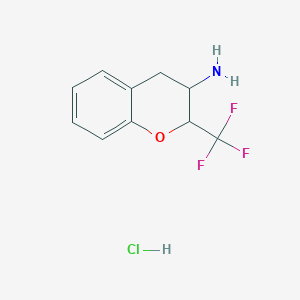
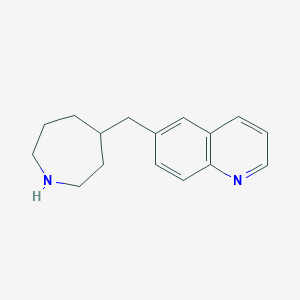
![rac-(3R,5S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-(trifluoromethyl)piperidine-3-carboxylic acid, cis](/img/structure/B12309822.png)
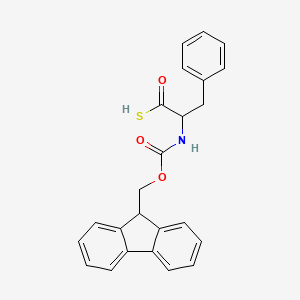

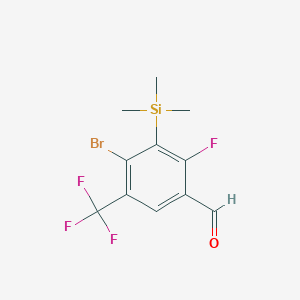



![N-(pyridin-4(1H)-ylidene)-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine-2-carboxamide](/img/structure/B12309869.png)
![dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+)](/img/structure/B12309873.png)
